Z-L-Aha-OH
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Overview
Description
Z-L-Aha-OH: , also known as Z-L-azidohomoalanine, is a click chemistry reagent containing an azide group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
The synthesis of Z-L-azidohomoalanine typically starts from inexpensive N-Boc-O-Bn-L-aspartic acid. The synthetic route involves the following steps :
Reduction of Carboxylic Acid: The carboxylic acid group is reduced to an alcohol.
Mesylation: The hydroxyl group is converted to a mesylate.
Substitution: The mesylate is substituted with sodium azide to introduce the azide group.
These reactions can be completed within a week, and the products can be incorporated into proteins using L-methionine auxotrophs .
Chemical Reactions Analysis
Z-L-azidohomoalanine undergoes several types of chemical reactions, primarily involving its azide group :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming a triazole ring.
Common reagents for these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed are triazole derivatives .
Scientific Research Applications
Z-L-azidohomoalanine has numerous applications in scientific research :
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Incorporated into proteins to introduce bioorthogonal handles for labeling and imaging.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Employed in the production of biocompatible materials and polymers.
Mechanism of Action
The mechanism of action of Z-L-azidohomoalanine involves its azide group, which can react with alkyne groups in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal chemistry applications .
Comparison with Similar Compounds
Z-L-azidohomoalanine is unique due to its azide group, which allows for specific and efficient click chemistry reactions. Similar compounds include other azido amino acids such as L-azidoalanine and L-azidonorvaline . Z-L-azidohomoalanine is preferred for its higher efficiency and broader applicability in bioorthogonal chemistry.
Properties
IUPAC Name |
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMFLJVDMBGEB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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